3-(3-Methoxyphenyl)oxetane
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)oxetane |
InChI |
InChI=1S/C10H12O2/c1-11-10-4-2-3-8(5-10)9-6-12-7-9/h2-5,9H,6-7H2,1H3 |
InChI Key |
PVSWLBBAJKBWQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2COC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 3 Methoxyphenyl Oxetane and Analogous Oxetanes
Intramolecular Cyclization Approaches
Intramolecular cyclization is a cornerstone of oxetane (B1205548) synthesis. This strategy relies on the formation of the strained four-membered ring from an acyclic precursor containing appropriately positioned reactive functional groups.
The most established and widely employed method for constructing the oxetane ring is the intramolecular Williamson etherification. thieme-connect.de This reaction involves the cyclization of a 1,3-halohydrin or a related substrate where an alcohol is separated by a three-carbon chain from a carbon bearing a good leaving group. beilstein-journals.org The process is an SN2 displacement of the leaving group by an alkoxide, typically formed by treating the precursor with a base. beilstein-journals.org
The inherent ring strain of the oxetane product makes this 4-exo-tet cyclization kinetically less favorable than the formation of three, five, or six-membered rings. beilstein-journals.orgacs.org Consequently, the reaction often requires strong bases and reactive leaving groups to achieve good yields. acs.org Common precursors are 1,3-diols, which can be selectively functionalized to install a leaving group, such as a tosylate or mesylate, on one of the hydroxyl groups before base-mediated cyclization. thieme-connect.de For instance, the synthesis of oxetanocin, a nucleoside analog, utilized a sodium hydride-mediated cyclization of a precursor with a mesylate leaving group, achieving an 84% yield. acs.org
Recent advancements have focused on coupling the Williamson etherification with other transformations in one-pot procedures or using novel activation methods. A methodology reported in 2023 combines alcohol C–H functionalization with Williamson etherification, avoiding multi-step substrate preparation. beilstein-journals.orgnih.gov This process uses photochemically generated radicals to functionalize an alcohol, which then undergoes cyclization.
Table 1: Examples of Williamson Etherification for Oxetane Synthesis
| Starting Material Type | Leaving Group | Base | Product | Yield (%) | Reference |
| 1,3-Halohydrin | Chloro | KOH | 2-Aryl-substituted oxetanes | - | acs.org |
| 1,3-Diol (via Appel reaction) | Iodo | Base | 2,2-Disubstituted oxetanes | 78-82 | acs.org |
| 1,3-Diol (via monotosylation) | Tosyl | BuLi | 3,3-Disubstituted oxetanes | - | thieme-connect.de |
| Hydroxyalkene (via vinylsulphonium triflate) | Triflate | - | Various oxetanes | 42-57 | beilstein-journals.org |
| Diastereomerically pure 1,3-diols | Bromo | NaH | Stereocontrolled 2,4-disubstituted oxetanes | - | thieme-connect.de |
While less common than C-O bond formation, the construction of the oxetane ring via intramolecular C-C bond formation represents an alternative strategy. These methods are valuable for accessing specific substitution patterns that may be difficult to obtain through other routes.
One such approach involves an intramolecular Michael addition. A stereoselective synthesis of 2,3,3,4-tetrasubstituted oxetanes was achieved through the four-membered ring cyclization of vinylogous urethane (B1682113) derivatives initiated by an allyl or benzyl (B1604629) anion. rsc.org This methodology provides access to highly functionalized oxetanes with defined stereochemistry. rsc.org Another example is the synthesis of 2-sulfonyl-oxetanes, where the key step is an intramolecular C-C bond formation to close the oxetane ring, affording non-planar structures with desirable physicochemical properties for fragment-based drug discovery. rsc.org
[2+2] Photocycloaddition Reactions (Paternò-Büchi Reaction) in Oxetane Synthesis
The Paternò-Büchi reaction is a powerful and atom-economical photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene to form an oxetane. beilstein-journals.orgnih.govwikipedia.org This reaction, first reported by Emanuele Paternò in 1909 and later investigated by George Büchi, is a superior route to a wide variety of substituted oxetanes. wikipedia.orgdntb.gov.ua
The mechanism typically involves the photo-excitation of the carbonyl compound to its singlet or triplet excited state, which then adds to the alkene to form a diradical intermediate. Subsequent ring closure of the diradical yields the oxetane ring. nih.gov The reaction's regio- and diastereoselectivity are influenced by factors such as the stability of the intermediate diradical and the nature of the reactants. nih.govnih.gov For example, the photocycloaddition of aromatic aldehydes, such as benzaldehyde, to alkenes like 2-methyl-2-butene (B146552) can result in a mixture of structural isomers. wikipedia.orgresearchgate.net The reaction has been successfully applied to various substrates, including silyl (B83357) enol ethers and furan (B31954) derivatives. dntb.gov.uamdpi.com
A significant advancement is the development of a visible-light-mediated Paternò-Büchi reaction. beilstein-journals.orgchemrxiv.org This protocol uses an iridium-based photocatalyst to sensitize the carbonyl substrate via triplet energy transfer, negating the need for high-energy UV light. chemrxiv.org This method has been demonstrated for various aryl glyoxylates and a range of di-, tri-, and tetrasubstituted alkenes, including aromatic alkenes like benzofuran, providing access to functionalized oxetanes in high yields. chemrxiv.org
Table 2: Examples of Paternò-Büchi Reactions for Oxetane Synthesis
| Carbonyl Compound | Alkene | Light Source/Catalyst | Product Type | Yield (%) | Reference |
| Benzaldehyde | 2-Methyl-2-butene | UV Light | Mixture of isomers | - | wikipedia.orgresearchgate.net |
| Aromatic Aldehydes | Isoxazoles | UV Light (-10 °C) | Bicyclic oxetanes | Moderate | nih.gov |
| Aryl Glyoxylates | Various Alkenes | Visible Light / Ir-photocatalyst | Functionalized oxetanes | up to 99 | chemrxiv.org |
| Benzaldehyde | Furan | UV Light | Bicyclic oxetane | - | wikipedia.org |
| Acetophenone | 2-Methyl-2-butene | UV Light | Substituted oxetane | - | researchgate.net |
Ring Expansion Protocols from Precursors
Ring expansion reactions provide another synthetic route to oxetanes, typically starting from three-membered ring precursors like epoxides. acs.org The thermodynamic driving force for these reactions comes from the relief of ring strain in the highly strained three-membered ring, even though the resulting four-membered ring is also strained. beilstein-journals.org
A common method for expanding epoxides to oxetanes involves the use of sulfur or selenium ylides. acs.orgillinois.edu For instance, epoxides can be opened by a selenomethyllithium reagent to form a hydroxyselenide intermediate. acs.org This intermediate is then converted to a halide, which cyclizes upon treatment with a base to yield the oxetane. acs.org Sulfur ylides have also been employed to ring-expand epoxides diastereoselectively, leading to enantioenriched oxetanes. illinois.edu More recent developments include photochemical ring expansion reactions, offering a metal-free approach to these transformations under mild conditions. rsc.orgrsc.org
Catalytic and Stereoselective Syntheses of Oxetanes
The development of catalytic and stereoselective methods has significantly advanced the synthesis of structurally complex and chiral oxetanes. These modern approaches offer high efficiency, selectivity, and functional group tolerance.
Transition metal catalysis provides powerful tools for constructing oxetane rings through various reaction pathways, including cycloadditions and cross-coupling reactions. These methods often proceed under mild conditions where traditional thermal reactions fail. williams.edu
One notable strategy is an Fe–Ni dual-catalytic olefin hydroarylation, which has been used to prepare a library of 3-alkyl-3-(hetero)aryloxetanes. beilstein-journals.org The reaction couples various (hetero)aryl halides with mono-, di-, and trisubstituted olefins. beilstein-journals.org Another advanced method involves visible light photoredox catalysis to generate tertiary benzylic radicals from 3-aryl-3-carboxylic acid oxetanes. nih.gov These radicals can then undergo conjugate addition to activated alkenes, forming a new C-C bond at the 3-position of the oxetane ring. nih.govresearchgate.net This decarboxylative alkylation strategy highlights the utility of photoredox catalysis in functionalizing pre-formed oxetane rings. nih.gov
Furthermore, nickel(0)-catalyzed intramolecular [4+2] cycloadditions of dienynes have been shown to produce bicyclic systems containing an oxetane ring. williams.eduwilliams.edu These reactions proceed with retention of stereochemistry and under significantly milder conditions than the corresponding thermal Diels-Alder reactions. williams.edu
Table 3: Examples of Transition Metal-Catalyzed Syntheses of Oxetanes
| Catalytic System | Reaction Type | Substrates | Product Type | Reference |
| Fe-Ni Dual Catalysis | Olefin Hydroarylation | (Hetero)aryl halides, Olefins | 3-Alkyl-3-(hetero)aryloxetanes | beilstein-journals.org |
| Ir-photocatalyst/Ni-catalyst | Decarboxylative Cross-Coupling | 3-Aryl-3-carboxylic acids, Activated alkenes | 3-Aryl-3-alkyl oxetanes | nih.govresearchgate.net |
| Ni(0) | Intramolecular [4+2] Cycloaddition | Dienynes | Bicyclic oxetanes | williams.eduwilliams.edu |
| Photoredox/Nickel | Cross-Coupling | 3-Amino radical precursors, Aryl halides | 3-Amino-3-aryloxetanes | nih.govbeilstein-journals.org |
Biocatalytic Platforms for Chiral Oxetane Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. nih.govnih.gov In the context of oxetanes, enzymatic strategies have been developed for both their enantioselective formation and ring-opening.
A notable biocatalytic platform utilizes a unique halohydrin dehalogenase for the enantioselective synthesis of chiral oxetanes and their subsequent ring-opening to produce a variety of chiral γ-substituted alcohols. This system has demonstrated high efficiency and excellent enantioselectivity across a broad range of substrates. uniba.it The process can be performed on a preparative scale and allows for the integration of enantioselective oxetane formation and ring-opening in a one-pot, one-catalyst cascade system.
Another approach involves the use of whole-cell biocatalysts for the chemoenzymatic synthesis of optically active 2,4-disubstituted aryloxetanes. This method starts with the regio- and stereoselective reduction of 1,3-aryldiketones by microorganisms such as baker's yeast or Lactobacillus reuteri. The resulting enantioenriched β-hydroxyketones or 1,3-diols can then be chemically cyclized to the corresponding stereo-defined oxetanes. uniba.it For example, the bioreduction of 3-chloro-1-arylpropanones using baker's yeast can yield enantioenriched chlorohydrins, which are precursors to chiral 2-aryloxetanes. uniba.it
The biocatalytic reduction of prochiral ketones is a well-established method for producing chiral alcohols, which are key intermediates in many synthetic pathways. nih.govnih.gov This strategy can be applied to the synthesis of precursors for chiral 3-aryl oxetanes. For instance, the enantioselective reduction of a 3-methoxyphenyl (B12655295) ketone derivative would yield a chiral alcohol that can be further elaborated to the corresponding chiral oxetane. The use of isolated enzymes or whole-cell systems for this purpose offers a green and efficient route to these valuable building blocks. georgiasouthern.edupsu.edu
| Enzyme/Organism | Substrate Type | Product Type | Key Features |
| Halohydrin Dehalogenase | Prochiral halohydrins | Chiral oxetanes, Chiral γ-substituted alcohols | High efficiency and enantioselectivity, one-pot cascade reactions. |
| Baker's Yeast | 1,3-Aryldiketones, 3-Chloro-1-arylpropanones | Enantioenriched 1,3-diols, Chiral 2-aryloxetanes | Cost-effective, readily available, provides access to specific enantiomers. |
| Lactobacillus reuteri | 1,3-Aryldiketones | Enantioenriched 1,3-diols | Complements the stereochemical outcome of baker's yeast. |
| Alcohol Dehydrogenase | Prochiral ketones | Chiral secondary alcohols | Key step for producing chiral precursors for oxetane synthesis. nih.govnih.gov |
Enantioselective Approaches to 3-Substituted Oxetane Derivatives
The development of enantioselective methods for the synthesis of 3-substituted oxetanes is crucial for accessing chiral drug candidates. A prominent strategy is the desymmetrization of prochiral 3-substituted oxetanes.
Chiral phosphoric acids (CPAs) have proven to be effective catalysts for the enantioselective desymmetrization of prochiral oxetanes. researchgate.net For instance, a CPA-catalyzed intramolecular ring-opening of oxetanes tethered to a nucleophile can lead to the formation of chiral heterocyclic products with high enantioselectivity. This metal-free approach has been successfully applied to synthesize chiral 2H-1,4-benzoxazines and seven-membered 1,4-benzoxazepines. researchgate.net
Another powerful method involves the use of chiral squaramide catalysts. These hydrogen-bond donors can promote the highly enantioselective addition of nucleophiles, such as trimethylsilyl (B98337) bromide (TMSBr), to a wide variety of 3-substituted and 3,3-disubstituted oxetanes. This reaction provides access to valuable chiral 1,3-bromohydrin building blocks. The reaction is notable for its broad substrate scope, including 3-aryl oxetanes with both electron-donating and electron-withdrawing substituents.
The desymmetrization of oxetanes using internal sulfur or selenium nucleophiles, catalyzed by a chiral Brønsted acid, offers an efficient route to chiral tetrahydrothiophenes and tetrahydroselenophenes bearing all-carbon quaternary stereocenters. nih.gov Taming the nucleophilicity of sulfur and selenium by using thio- and selenoesters is critical for the success of this transformation. nih.gov
| Catalyst Type | Reaction Type | Substrate | Product | Enantioselectivity (ee) |
| Chiral Phosphoric Acid (CPA) | Enantioselective Desymmetrization | Prochiral 3-substituted oxetanes | Chiral 2H-1,4-benzoxazines, 1,4-benzoxazepines | Up to 99% |
| Chiral Squaramide | Enantioselective Ring-Opening | 3-Aryl, 3-alkyl, 3,3-disubstituted oxetanes | Chiral 1,3-bromohydrin derivatives | 96-98% |
| Chiral Brønsted Acid | Intramolecular Desymmetrization | Oxetanes with tethered S/Se nucleophiles | Chiral tetrahydrothiophenes/tetrahydroselenophenes | Good to excellent |
Functionalization of Pre-formed Oxetane Building Blocks
The derivatization of pre-formed oxetane rings is a key strategy for accessing a diverse range of functionalized molecules. This approach often starts from readily available building blocks like oxetan-3-one or 3-hydroxyoxetanes.
Derivatization of 3-Substituted Oxetanes
3-Aryloxetan-3-ols are versatile intermediates that can be accessed through the addition of Grignard or organolithium reagents to oxetan-3-one. For example, the addition of 3-methoxyphenyl magnesium bromide to thietan-3-one, a sulfur analog of oxetan-3-one, proceeds smoothly to give the corresponding 3-aryl-thietan-3-ol, suggesting a similar reactivity for oxetan-3-one. researchgate.net These tertiary alcohols can then undergo a variety of transformations.
One important reaction is the dehydroxylation to form 3-aryloxetanes. This can be achieved, for instance, by using trifluoroacetic acid and triethylsilane. nju.edu.cn Another approach involves a three-step, one-pot procedure of deprotonation, tosylation, and reduction with a hydride reagent. thieme-connect.de
Furthermore, the hydroxyl group of 3-aryloxetan-3-ols can be displaced in Friedel-Crafts-type reactions with arenes, phenols, and other nucleophiles, catalyzed by Lewis or Brønsted acids, to afford 3,3-disubstituted oxetanes. researchgate.netimperial.ac.uk
Modular Synthetic Strategies for Functionalized Oxetanes
Modular approaches that allow for the rapid assembly of functionalized oxetanes from simple precursors are highly valuable. A recently developed strategy utilizes oxetanyl trichloroacetimidates as key building blocks. Current time information in Bangalore, IN.acs.org Inspired by Schmidt glycosylation, this method allows for the coupling of the oxetane core with a wide range of nucleophiles, including alcohols, phenols, amines, and aryl halides, in an operationally simple manner. Current time information in Bangalore, IN.acs.org This strategy has been successfully applied in the late-stage functionalization of complex molecules and the synthesis of oxetane-containing analogs of marketed drugs. Current time information in Bangalore, IN.
Another modular approach involves the visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-3-carboxylic acid oxetanes. nih.govchemrxiv.orgacs.org This method allows for the formation of a C-C bond at the 3-position of the oxetane ring by coupling with various Michael acceptors. nih.govchemrxiv.orgacs.org The required carboxylic acid precursors can be synthesized in two steps from 3-aryloxetan-3-ols via a Friedel-Crafts reaction with a furan, followed by oxidative cleavage of the furan ring. nih.gov
Specific Synthetic Routes to 3-(3-Methoxyphenyl)oxetane Derivatives
The synthesis of this compound and its derivatives can be achieved through the application of the general methodologies described above.
A plausible route to This compound starts from oxetan-3-one. Reaction with 3-methoxyphenyl magnesium bromide would yield 3-(3-Methoxyphenyl)oxetan-3-ol . Subsequent dehydroxylation, for example, via a tosylation-reduction sequence or using a silane-based reducing agent, would afford the target compound.
The synthesis of This compound-3-carboxylic acid can be accomplished through a two-step sequence starting from 3-(3-Methoxyphenyl)oxetan-3-ol. nih.gov A Friedel-Crafts reaction with furan followed by oxidative cleavage of the furan ring provides the desired carboxylic acid. This derivative is a valuable precursor for further functionalization, such as decarboxylative coupling reactions. nih.govchemrxiv.orgacs.org
Chemical Reactivity and Transformation Mechanisms of 3 3 Methoxyphenyl Oxetane Analogues
Ring-Opening Reactions of Oxetanes
The susceptibility of the oxetane (B1205548) ring to cleavage under various conditions is a cornerstone of its synthetic utility. beilstein-journals.org The polarization of the C-O bonds, coupled with significant ring strain (approximately 25.5 kcal/mol), facilitates these transformations, which are typically initiated by Lewis or Brønsted acid activation. nih.govbeilstein-journals.org
Nucleophilic Ring-Opening Pathways
Nucleophilic attack on the oxetane ring is a common and versatile method for introducing a wide array of functional groups. These reactions can proceed via intermolecular or intramolecular pathways and often involve oxygen, nitrogen, or carbon-based nucleophiles. nih.govbeilstein-journals.org The regioselectivity of the attack is influenced by both steric and electronic factors. In the case of 3-substituted oxetanes, nucleophilic attack generally occurs at the less hindered C2 or C4 positions.
For instance, the reaction of 3-phenyloxetane (B185876) with organolithium reagents in the presence of a chiral ligand and BF₃·OEt₂ leads to the formation of the corresponding alcohol with varying degrees of enantioselectivity. rsc.orgresearchgate.net Similarly, trimethylsilyl (B98337) cyanide (TMSCN) can effectively open the ring of 2-phenyloxetane (B1633447) in the presence of magnesium oxide, with the attack occurring at the less hindered site. researchgate.net
The development of catalytic asymmetric ring-opening reactions has provided access to highly functionalized chiral three-carbon building blocks. rsc.org Chiral Brønsted acids have emerged as effective catalysts for the desymmetrization of 3-substituted oxetanes. rsc.orgacs.orgresearchgate.net For example, chiral phosphoric acids can catalyze the addition of mercaptobenzothiazoles to 3-substituted oxetanes with high efficiency and enantioselectivity. acs.org The proposed mechanism involves the activation of the oxetane through hydrogen bonding with the phosphoric acid, making it more susceptible to nucleophilic attack. acs.org
Reductive Ring Opening Catalyzed by Frustrated Lewis Pairs
Frustrated Lewis Pairs (FLPs), typically combinations of a bulky Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct, have emerged as powerful catalysts for various transformations, including the reductive ring-opening of oxetanes. acs.orgacs.org A notable example involves the use of B(C₆F₅)₃ and a hydrosilane. acs.orgacs.orgnih.gov This system catalyzes an unusual double reduction of 3-aryloxetanes, leading to a product with aryl migration. acs.orgacs.org
The proposed mechanism begins with the activation of the oxetane by a silylium (B1239981) cation, generated from the FLP. acs.orgacs.org This is followed by hydride attack from the boryl hydride anion to form a silyl (B83357) ether. acs.orgacs.org A second molecule of hydrosilane regenerates the FLP. acs.orgacs.org The key step involves the intramolecular nucleophilic attack of the aryl group, forming a phenonium ion intermediate, which then undergoes rearrangement and a second reduction to yield the final product. acs.orgacs.org
A summary of the reductive ring-opening of a 3-aryloxetane catalyzed by a Frustrated Lewis Pair is presented below:
| Step | Description |
| 1. FLP Formation | The Lewis acid B(C₆F₅)₃ reacts with a hydrosilane to form the Frustrated Lewis Pair. |
| 2. Oxetane Activation | A highly Lewis acidic silylium cation, generated from the FLP, activates the oxetane. |
| 3. Nucleophilic Attack | The boryl hydride anion attacks the activated oxetane, leading to ring-opening and the formation of a silyl ether. |
| 4. Aryl Migration | The aryl group participates in an intramolecular nucleophilic attack, forming a phenonium ion intermediate. |
| 5. Rearrangement & Reduction | The phenonium ion rearranges, and a subsequent reduction by the boryl hydride anion yields the final product. |
This methodology highlights the unique reactivity that can be accessed with FLP catalysis, offering a distinct pathway compared to traditional reductive methods.
Acid-Catalyzed Ring Opening Mechanisms
Acid catalysis is a fundamental strategy for promoting the ring-opening of oxetanes. Both Brønsted and Lewis acids can be employed to activate the oxetane oxygen, thereby facilitating nucleophilic attack. nih.govbeilstein-journals.org The choice of acid and reaction conditions can significantly influence the outcome of the reaction, including regioselectivity and the nature of the products formed.
Chiral phosphoric acids have been shown to catalyze the desymmetrization of 3-substituted oxetanes, providing access to chiral quaternary stereocenters. acs.org The mechanism is believed to involve a transition state where the oxetane is activated by hydrogen bonding to the phosphoric acid, while the nucleophile is also interacting with the catalyst. acs.org
In some cases, acid-catalyzed ring-opening can be followed by further transformations. For example, a Brønsted acid ionic liquid has been used to catalyze the ring-opening of 3,3-disubstituted oxetanes in water, leading to the formation of furans and benzofurans under mild conditions. acs.org The Lewis superacid Al(C₆F₅)₃ has been shown to catalyze the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols. uab.cat
Functionalization and Derivatization Strategies
Beyond ring-opening, the oxetane scaffold can be functionalized and derivatized to introduce a variety of substituents and build molecular complexity. These strategies often take advantage of the inherent reactivity of the ring or employ modern synthetic methodologies.
Functionalization at C2 and C3 Positions of the Oxetane Ring
Direct functionalization of the oxetane ring at the C2 and C3 positions, while preserving the four-membered ring, offers a powerful approach to creating diverse oxetane derivatives. C-H functionalization at the C2 position, which is activated by the adjacent oxygen atom, can be achieved through radical-mediated transformations. utexas.edu For example, decatungstate photocatalysis can be used to activate the C-H bond at the C2 position of oxetane for addition to electron-poor olefins. acs.org
Functionalization at the C3 position often involves starting with a pre-functionalized oxetane, such as oxetan-3-one or a 3-hydroxyloxetane. acs.orgnih.gov For instance, 3-aryloxetan-3-ols can undergo lithium-catalyzed thiol alkylation without ring-opening. nih.govbeilstein-journals.org These resulting oxetane sulfides can be further modified, for example, through oxidation to sulfoxides and sulfones or by Suzuki coupling at the aryl group. nih.govbeilstein-journals.org
Radical-Mediated Transformations (e.g., Decarboxylative Alkylation)
Radical chemistry provides a complementary set of tools for the functionalization of oxetanes. nih.govresearchgate.net Visible light photoredox catalysis has enabled the decarboxylative alkylation of 3-aryl-3-carboxylic acid oxetanes. digitellinc.comacs.orgnih.gov This method allows for the generation of tertiary benzylic radicals at the C3 position, which can then be trapped by activated alkenes to form 3-aryl-3-alkyl substituted oxetanes. digitellinc.comacs.orgnih.gov This approach is particularly valuable as it provides access to sterically congested 3,3-disubstituted oxetanes. digitellinc.com
The stability of the benzylic radical is a key factor in the success of these reactions. The strained nature of the oxetane ring is thought to influence the reactivity of the radical intermediate, favoring the desired Giese-type addition over competing pathways like dimerization. acs.orgnih.gov
A bio-inspired cobalt-catalysis system has also been developed for the generation of nucleophilic radicals from oxetanes. nih.govresearchgate.net This method involves the ring-opening of the oxetane with TMSBr, followed by reaction with a Co(I) complex to form a Co(III)-alkyl intermediate. nih.govacs.org Homolytic cleavage of the Co-C bond under visible light irradiation generates an alkyl radical that can participate in various C-C bond-forming reactions, such as Giese additions and cross-electrophile couplings. nih.govresearchgate.netacs.org A notable feature of this methodology is its unique regioselectivity, where functionalization occurs at the less substituted C2 carbon atom. nih.govresearchgate.net
A summary of a photoredox-catalyzed decarboxylative alkylation of a 3-aryloxetane is presented below:
| Step | Description |
| 1. Radical Generation | A 3-aryl-3-carboxylic acid oxetane undergoes decarboxylation under visible light photoredox conditions to generate a tertiary benzylic radical. |
| 2. Radical Addition | The generated radical adds to an activated alkene (Michael acceptor). |
| 3. Product Formation | The resulting radical intermediate is reduced and protonated to afford the 3-aryl-3-alkyl substituted oxetane. |
These radical-mediated transformations significantly expand the toolbox for the synthesis of complex and medicinally relevant oxetane-containing molecules.
Thermal Fragmentation Pathways and Mechanistic Insights
While specific studies on the purely thermal fragmentation of 3-(3-Methoxyphenyl)oxetane are not extensively detailed, significant understanding can be derived from photochemical fragmentation studies and the behavior of related strained heterocyclic systems. The cleavage of the oxetane ring is a common transformation, driven by the release of ring strain.
Photochemical processes, in particular, offer a window into the potential bond-breaking pathways of the oxetane ring. For instance, the photolysis of compounds like 2-(3-methoxyphenyl)-3-(prop-2-ynyloxy)-4H-chromen-4-ones proceeds through an oxetane intermediate. scispace.comrsc.org The subsequent fragmentation of this intermediate is highly probable and is influenced by both its conformation and the electronic nature of its substituents. rsc.org The presence of an electron-donating group, such as the methoxyphenyl group, alongside an electron-withdrawing carbonyl group can affect the reactivity and fragmentation pathway. rsc.org
Mechanistic studies on substituted oxetanes reveal that photoinduced cycloreversion can occur through different pathways. The introduction of substituents like a methoxy (B1213986) group can alter the rates of radiative and nonradiative decay, thereby transforming the potential ring-splitting mechanisms. rsc.org These substituents influence the intersystem crossing rates more by changing spin-orbit coupling coefficients than by altering energy gaps. rsc.org For related four-membered ring systems like 1,2-dioxetanes, thermal decomposition is a characteristic reaction that leads to cleavage of the ring. mdpi.com
In reactions involving radical intermediates, 3-aryl-oxetanes can undergo transformations that, while not strictly thermal fragmentation, demonstrate the cleavage of bonds at the 3-position. For example, 3-aryl-3-carboxylic acid oxetanes serve as precursors to tertiary benzylic radicals through photochemically induced decarboxylation. beilstein-journals.orgchemrxiv.org The high degree of ring strain in the resulting radical intermediate makes subsequent reactions, such as Giese additions, irreversible. beilstein-journals.org This highlights a pathway where the bond exocyclic to the ring at the C3 position is cleaved under specific energetic conditions.
Stability Profiles of Oxetane Derivatives under Diverse Reaction Conditions
The stability of the oxetane ring is a critical factor in its application, particularly in medicinal chemistry where it is often incorporated to improve physicochemical properties. acs.orgrsc.org The ring is generally stable but can be susceptible to opening under certain conditions, notably in the presence of strong acids. rsc.orgillinois.edu
The stability of oxetane derivatives is highly dependent on their substitution pattern and the reaction environment. For example, studies on 3-aryloxetan-3-ols have shown that electron-donating substituents on the aryl ring can enhance stability. The dehydroxylation of 3-(p-methoxyphenyl)oxetan-3-ol proceeds efficiently, whereas analogous compounds with less electron-rich aryl groups tend to decompose upon heating or prolonged exposure to reaction conditions. ethz.ch
A comparative study of a 3,3-disubstituted oxetane ether and its analogous ester highlights the superior stability of the oxetane motif under several conditions. rsc.org The oxetane ether demonstrated high stability under basic, reducing, and nucleophilic conditions where the corresponding ester was readily cleaved. rsc.org
Table 1: Stability of Oxetane Ether vs. Analogous Ester rsc.org
| Condition | Oxetane Ether (% Recovery) | Ester (% Recovery) |
|---|---|---|
| 1 M LiOH in THF/H₂O, rt, 1 h | 100% | 0% |
| 1 M LiOH in THF/H₂O, 37 °C, 24 h | 100% | 0% |
| 1 M HCl (aq), rt, 1 h | 100% | 100% |
| 1 M HCl (aq), 37 °C, 24 h | 100% | 91% |
| LiAlH₄ in THF, rt, 1 h | 100% | 0% |
| MeO-Cysteine, 37 °C, 24 h | 100% | 100% |
| Toluene, 80 °C, 24 h | 100% | 100% |
| DMSO, 80 °C, 24 h | 100% | 100% |
However, the stability under acidic conditions can be influenced by the substitution. A secondary alcohol oxetane ether showed some degradation in 1 M aqueous HCl, which was attributed to the potential re-formation of a strained oxetane carbocation, indicating a steric influence on compound stability. rsc.org Generally, the oxetane ring is found to be a robust functional group that can withstand a variety of reaction conditions, including those used for cross-coupling and other synthetic transformations, without degradation. rsc.org
Applications of Oxetane Scaffolds in Advanced Research Domains
Oxetanes as Versatile Building Blocks in Complex Molecule Synthesis
The inherent ring strain of the oxetane (B1205548) moiety makes it an attractive building block in organic synthesis. This strain can be harnessed to drive ring-opening reactions, providing a regio- and stereocontrolled method for introducing 1,3-difunctionality into molecules. The compact and polar nature of the oxetane ring has also led to its extensive use as a surrogate for other common functional groups in medicinal chemistry, such as gem-dimethyl and carbonyl groups. nih.govmagtech.com.cnacs.org This substitution can lead to significant improvements in the physicochemical properties of drug candidates. nih.govacs.orgnih.gov
The utility of oxetanes as building blocks is further enhanced by the availability of synthetic methods to produce functionalized oxetanes. For instance, 3,3-disubstituted oxetanes can be prepared from the commercially available oxetan-3-one through a variety of ketone functionalization reactions. chemrxiv.org These functionalized oxetanes serve as versatile precursors for a wide range of more complex molecules. The stability of the oxetane ring under various reaction conditions, including acidic and basic environments, allows for its incorporation early in a synthetic sequence. chemrxiv.org
A notable application of oxetanes as building blocks is in the synthesis of spirocyclic systems. For example, 2-oxa-6-azaspiro[3.3]heptane, an oxetane-containing spirocycle, has shown promise as a replacement for morpholine in drug discovery, offering improved solubilizing capabilities. magtech.com.cn The ability to generate a diverse array of 3,3-disubstituted oxetanes has expanded the toolbox of medicinal chemists, enabling the exploration of novel chemical space. chemrxiv.org
Integration of Oxetane Motifs in Total Synthesis Strategies
The unique reactivity of the oxetane ring has been exploited in the total synthesis of complex natural products. The ring can act as a linchpin, bringing together different fragments of a molecule, which can then be further elaborated. The stereospecificity of oxetane ring-opening reactions is particularly valuable in establishing key stereocenters in the target molecule.
One of the key methods for incorporating oxetanes into synthetic routes is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. magtech.com.cn This reaction provides a direct and efficient way to construct the oxetane ring. Other synthetic strategies include intramolecular Williamson etherification and the ring expansion of epoxides. magtech.com.cn
While the high ring strain of oxetanes can be a synthetic advantage, it also presents challenges. Careful reaction design is necessary to avoid unwanted side reactions. Despite these challenges, the successful incorporation of oxetane motifs into total synthesis campaigns highlights their value as strategic elements in the construction of complex molecular architectures.
Role of Oxetane Derivatives in Materials Science Research
The influence of oxetane derivatives extends beyond the realm of medicinal chemistry and into materials science. The incorporation of oxetane rings into polymers and other materials can significantly alter their physical and chemical properties.
Oxetane-containing monomers are valuable precursors in the synthesis of various polymers. The ring-opening polymerization of oxetanes, typically initiated by cationic initiators, leads to the formation of polyethers with unique properties. The structure of the substituent on the oxetane ring can be varied to tune the properties of the resulting polymer, such as its glass transition temperature, thermal stability, and mechanical strength.
The polymerization of 3,3-disubstituted oxetanes is of particular interest as it can lead to polymers with high thermal stability. The presence of two substituents on the same carbon atom of the oxetane ring can hinder depolymerization, a common degradation pathway for polyethers.
The incorporation of oxetane moieties into existing polymer backbones can impart desirable properties. The polar nature of the oxetane ring can increase the hydrophilicity and adhesive properties of a material. Furthermore, the rigid, three-dimensional structure of the oxetane can enhance the thermal stability and mechanical strength of polymers.
For example, the introduction of oxetane groups into epoxy resins has been shown to improve their toughness and reduce their brittleness. The ability of the oxetane ring to undergo ring-opening reactions can also be utilized to create cross-linked polymer networks with enhanced durability.
Development of Novel Heterocyclic Compounds from Oxetane Precursors
Functionalized oxetanes serve as versatile starting materials for the synthesis of a wide variety of other heterocyclic compounds. The ring strain of the oxetane can be strategically released to drive the formation of larger, more complex heterocyclic systems.
For instance, the reaction of 3-amino-3-aryloxetanes with various electrophiles can lead to the formation of a range of nitrogen-containing heterocycles. Similarly, the ring-opening of oxetanes with nucleophiles can provide access to functionalized tetrahydrofurans and other oxygen-containing heterocycles. The ability to transform the oxetane ring into other heterocyclic systems greatly expands its utility in synthetic chemistry and drug discovery.
Exploration of Nitrogen-Rich and Energetic Oxetane Compounds
In the field of energetic materials, there is a continuous search for new compounds with high energy density and good thermal stability. The incorporation of nitrogen-rich functional groups onto the oxetane scaffold is a promising strategy for the development of novel energetic materials.
Research in this area focuses on the synthesis and characterization of these novel energetic oxetane derivatives. The goal is to develop materials that are not only powerful but also insensitive enough to be handled and stored safely. The exploration of nitrogen-rich and energetic oxetane compounds represents a frontier in both heterocyclic chemistry and materials science.
Computational and Theoretical Investigations of Oxetane Systems
Analysis of Ring Strain Energy and Its Influence on Reactivity
The reactivity of oxetanes is intrinsically linked to their significant ring strain energy (RSE). The parent oxetane (B1205548) possesses a substantial RSE, which is a primary driving force for ring-opening reactions. Computational studies are instrumental in quantifying this strain and understanding how substituents modulate it.
The RSE of the parent oxetane is estimated to be approximately 25.5 kcal/mol, a value comparable to that of oxiranes (27.3 kcal/mol) and significantly higher than that of the less strained tetrahydrofuran (B95107) (5.6 kcal/mol). researchgate.net This high strain arises from the deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle. This inherent strain makes the oxetane ring susceptible to cleavage under various conditions, as ring-opening relieves this energetic penalty.
Computational models, such as those based on density functional theory (DFT), can be used to calculate the RSE of substituted oxetanes through isodesmic or homodesmotic reactions. These theoretical reactions involve breaking the strained ring and forming analogous acyclic molecules, with the energy difference corresponding to the ring strain.
Table 1: Comparison of Ring Strain Energies (RSE) for Various Cyclic Ethers
| Compound | Ring Size | Ring Strain Energy (kcal/mol) |
|---|---|---|
| Oxirane | 3 | 27.3 |
| Oxetane | 4 | 25.5 |
| Tetrahydrofuran | 5 | 5.6 |
This table presents generally accepted RSE values for common cyclic ethers to provide context for the reactivity of the oxetane ring system.
The high RSE of the oxetane ring in 3-(3-Methoxyphenyl)oxetane is a key determinant of its chemical behavior, making it a versatile intermediate in organic synthesis where the controlled release of this strain can be harnessed to drive reactions forward.
Quantum Chemical Calculations of Geometric and Electronic Structures
Quantum chemical calculations, particularly those employing DFT, are powerful tools for determining the precise geometric and electronic structures of molecules like this compound. These calculations provide detailed information on bond lengths, bond angles, dihedral angles, and electronic properties that govern the molecule's conformation and reactivity.
Table 2: Calculated Geometric Parameters for a Model 3-Phenyloxetane (B185876)
| Parameter | Value |
|---|---|
| C2-O1 Bond Length | ~1.45 Å |
| C2-C3 Bond Length | ~1.54 Å |
| C-O-C Bond Angle | ~91° |
| C-C-O Bond Angle | ~89° |
| C-C-C Bond Angle | ~85° |
| Ring Puckering Angle | > 8.7° |
Note: These are representative values for a 3-aryl oxetane system based on general computational studies and may vary for this compound.
Mechanistic Elucidation of Oxetane Reactions Using Computational Methods
Computational methods are extensively used to elucidate the mechanisms of reactions involving oxetanes. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed. For this compound, a key area of interest is the mechanism of ring-opening reactions.
Ring-opening of oxetanes can proceed through different mechanisms, such as SN1 or SN2 pathways, depending on the reaction conditions and the nature of the nucleophile or electrophile. Computational studies on 3-aryl oxetanes have shown that the stability of potential carbocation intermediates is a crucial factor. The presence of an aryl group at the 3-position can stabilize a positive charge at the adjacent carbon, potentially favoring an SN1-like mechanism under acidic conditions.
For instance, the acid-catalyzed ring-opening of a 3-aryloxetane would likely involve protonation of the oxetane oxygen, followed by cleavage of a C-O bond to form a carbocation. The stability of this carbocation would be enhanced by the adjacent aryl group. Subsequent attack by a nucleophile would lead to the ring-opened product. DFT calculations can be used to model the structures and energies of the transition states for both C2-O and C4-O bond cleavage, providing insights into the regioselectivity of the reaction. Kinetic and computational experiments support an SN1 mechanism for certain reactions of 3-aryloxetanes. beilstein-journals.org
Computational studies can also investigate the role of catalysts in oxetane reactions. For example, in metal-catalyzed reactions, DFT can be used to model the coordination of the metal to the oxetane and the subsequent steps of the catalytic cycle. This can help in understanding the role of the catalyst in activating the oxetane ring and controlling the stereochemistry of the reaction.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound and to study its interactions with other molecules, such as solvents or biological macromolecules.
An MD simulation of this compound in a solvent would reveal the preferred conformations of the molecule in solution. It would show the dynamic puckering of the oxetane ring and the rotation around the bond connecting the oxetane to the phenyl group. This information is crucial for understanding how the molecule behaves in a realistic chemical environment.
Furthermore, MD simulations can be used to study the intermolecular interactions between this compound and other molecules. For example, by simulating the molecule in water, the formation and dynamics of hydrogen bonds between the oxetane oxygen and water molecules can be investigated. This is important for understanding the solubility and solvation properties of the compound.
In the context of drug design, MD simulations can be used to model the interaction of this compound with a biological target, such as a protein binding site. These simulations can provide insights into the binding mode of the molecule and the key intermolecular interactions that contribute to its binding affinity. This information can be used to guide the design of more potent and selective drug candidates.
Theoretical Predictions of Reactivity Patterns and Selectivity
Theoretical calculations can be used to predict the reactivity patterns and selectivity of reactions involving this compound. By analyzing the electronic structure of the molecule, it is possible to identify the most likely sites for nucleophilic or electrophilic attack.
Frontier molecular orbital (FMO) theory is a useful concept in this regard. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The distribution of the HOMO indicates the regions of the molecule that are most likely to act as a nucleophile, while the distribution of the LUMO indicates the regions that are most likely to act as an electrophile. For this compound, the HOMO is likely to be localized on the oxygen atom and the phenyl ring, while the LUMO is likely to be associated with the C-O antibonding orbitals of the oxetane ring.
Calculations of atomic charges and Fukui functions can provide a more quantitative prediction of reactivity. These reactivity indices can be used to predict the regioselectivity of ring-opening reactions. For example, in a nucleophilic ring-opening reaction, the nucleophile is expected to attack the carbon atom with the most positive partial charge or the highest Fukui index for nucleophilic attack. The presence of the 3-methoxyphenyl (B12655295) group will influence the charge distribution in the oxetane ring and thus direct the regioselectivity of the reaction. A Hammett analysis, which correlates reaction rates with substituent electronic effects, has been used in conjunction with computational studies to support an SN1 mechanism in the reactions of certain 3-aryloxetanes, highlighting the importance of the aryl group in determining reactivity. beilstein-journals.org
Future Perspectives and Emerging Research Directions
Advancements in Stereocontrolled Synthesis of Oxetane (B1205548) Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereocontrolled methods for the synthesis of oxetane derivatives is a critical area of ongoing research. While classical methods like the Williamson etherification of 1,3-diols have been effective, future advancements will likely focus on catalytic and enantioselective transformations that offer greater precision and broader substrate scope. acs.orgresearchgate.net
Emerging strategies include the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, enantioselective reduction of β-halo ketones can furnish chiral halohydrins, which then undergo stereospecific intramolecular cyclization to yield enantioenriched oxetanes. acs.org Future work will likely expand the library of chiral catalysts and ligands to improve enantioselectivity and accommodate a wider range of substitution patterns on the oxetane precursor.
Another promising avenue is the stereoselective rearrangement of chiral starting materials. Novel methods involving superbase-promoted rearrangements of chiral oxirane derivatives have shown potential for producing chiral oxetane and azetidine (B1206935) derivatives. researchgate.net The development of new rearrangement reactions and the application of organocatalysis are expected to provide novel pathways to stereochemically defined oxetanes. Furthermore, photochemical methods, such as the Paternò-Büchi reaction, present opportunities for stereocontrol, although achieving high levels of diastereoselectivity and enantioselectivity remains a challenge that future research will aim to address. researchgate.net
Development of New Catalytic Systems for Oxetane Functionalization
The functionalization of the pre-formed oxetane ring is a powerful strategy for generating molecular diversity. The development of novel catalytic systems that can selectively activate and modify the oxetane core is a major focus of current and future research. The inherent ring strain of oxetanes makes them susceptible to ring-opening reactions, and catalysis can be employed to control the regioselectivity and stereoselectivity of these transformations. acs.orgmagtech.com.cn
Recent breakthroughs have demonstrated the utility of various catalytic platforms. For example, photoredox catalysis has been shown to enable new synthetic routes toward oxetanes and their functionalization under mild conditions. researchgate.net Similarly, frustrated Lewis pairs (FLPs) have emerged as potent metal-free catalysts for oxetane activation, leading to unusual reactivity such as double hydrosilylation with aryl migration. acs.org The exploration of new FLP combinations and their application to a broader range of oxetane substrates is an active area of investigation.
Furthermore, transition metal catalysis continues to play a pivotal role. Rhodium-catalyzed O-H insertion and C-C bond-forming cyclizations have been developed for the synthesis of functionalized oxetanes. acs.org Future efforts will likely concentrate on discovering new transition metal catalysts with enhanced reactivity and selectivity, as well as developing catalytic C-H functionalization methods to directly install substituents onto the oxetane ring, a strategy that avoids the need for pre-functionalized substrates. nih.gov Cobalt-catalysis is also emerging as a strategy to access radical reactivity via oxetane ring-opening, complementing existing nucleophilic ring-opening methods. researchgate.net
| Catalytic System | Transformation | Potential Advantages |
| Chiral Brønsted Acids | Asymmetric ring-opening | Metal-free, high enantioselectivity |
| Photoredox Catalysis | C-H functionalization, cycloadditions | Mild reaction conditions, novel reactivity |
| Frustrated Lewis Pairs | Reductive ring-opening, rearrangements | Metal-free, unique reaction pathways |
| Transition Metals (Rh, Co, Fe/Ni) | C-H activation, cross-coupling, radical reactions | High efficiency, broad substrate scope |
Computational Design of Novel Oxetane-Containing Architectures
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of oxetane chemistry, computational methods are being increasingly employed to design novel molecular architectures with tailored properties. Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the geometric and electronic properties of oxetane derivatives, as well as to model their reactivity and interactions with biological targets. nih.govmdpi.com
Future research will leverage computational screening to explore vast virtual libraries of oxetane-containing compounds, identifying candidates with desirable characteristics such as improved binding affinity to a specific protein or enhanced photophysical properties. nih.gov For example, computational studies can predict the strain energy and chemical hardness of novel oxetane derivatives, providing insights into their stability and reactivity. nih.gov This in silico approach can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates.
Moreover, computational modeling can aid in the design of new synthetic routes and the optimization of reaction conditions. By simulating reaction mechanisms and transition states, researchers can gain a deeper understanding of the factors that control selectivity and yield. This knowledge can then be used to rationally design more efficient and selective catalytic systems for the synthesis and functionalization of oxetanes. As computational power and theoretical models continue to advance, the in silico design of oxetane-containing molecules is expected to become even more predictive and impactful.
Exploration of Unconventional Reactivity Modes for Oxetanes
While the ring-opening of oxetanes with nucleophiles is a well-established reactivity mode, there is growing interest in exploring unconventional transformations that expand the synthetic utility of this strained heterocycle. magtech.com.cn The unique electronic and steric environment of the oxetane ring can be exploited to achieve novel and often unexpected chemical reactions.
One area of emerging research is the study of "strain-heightened" oxetanes, such as 2-methyleneoxetanes and spiro-fused oxetanes. nih.gov These modifications increase the ring strain and can lead to reactivity patterns not observed in simple oxetanes. For example, 2-methyleneoxetanes can undergo reactions that release an enolate rather than an alkoxide, opening up new possibilities for C-C bond formation. nih.gov The investigation of these highly strained systems is likely to uncover new rearrangements, cycloadditions, and ring-expansion reactions.
Another frontier is the exploration of radical-mediated transformations. The generation of radical species from oxetanes, either through photochemical methods or catalysis, can enable a range of reactions that are complementary to traditional ionic pathways. researchgate.net For instance, the radical ring-opening of oxetanes can be coupled with Giese additions or cross-electrophile couplings to generate complex molecular architectures. researchgate.net Future work in this area will focus on developing new methods for generating radicals from oxetanes and expanding the scope of their subsequent reactions. The development of catalytic systems that can control the regioselectivity of radical ring-opening will also be a key objective.
| Unconventional Reactivity | Key Features | Potential Applications |
| Strain-Heightened Oxetanes | Increased ring strain, altered electronics | Access to novel rearrangements and cycloadditions |
| Radical Ring-Opening | Generation of carbon-centered radicals | C-C bond formation via Giese addition, cross-coupling |
| Photochemical Transformations | Excitation to higher energy states | [2+2] cycloadditions, novel bond formations |
| Metal-Catalyzed Isomerizations | Rearrangement to new scaffolds | Synthesis of allyl alcohols and carbonyl compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
